molecular formula C18H23ClF3N3O5 B574166 Ala-ala-phe-chloromethylketone tfa CAS No. 184901-82-4

Ala-ala-phe-chloromethylketone tfa

Cat. No.: B574166
CAS No.: 184901-82-4
M. Wt: 453.8 g/mol
InChI Key: BBKRCKQWYZACFI-SQRKDXEHSA-N
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Mechanism of Action

Target of Action

The primary target of Ala-Ala-Phe-Chloromethylketone TFA is the β5 subunit (PSMB5) of the 26S proteasome . The 26S proteasome is a multi-protein complex that plays a crucial role in the degradation of intracellular proteins .

Mode of Action

This compound acts as a selective and reversible inhibitor of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome . This inhibition is evidenced by the compound’s ability to inhibit functional β5 active site labeling with the affinity probe BodipyFL-Ahx 3 L 3 VS .

Biochemical Pathways

The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by this compound affects the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins within the cell, including those involved in cell cycle regulation, signal transduction, and responses to oxidative stress .

Pharmacokinetics

It is known that the compound issoluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by this compound results in the accumulation of polyubiquitylated proteins . This can lead to cell growth inhibition and potentially cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive , which means its stability and efficacy could be affected by exposure to light. Furthermore, the compound’s solubility in water suggests that its action and efficacy could be influenced by the hydration status of the cells and the surrounding environment .

Preparation Methods

  • Synthetic routes for AAF-CMK are not widely documented, but it is commonly available for research purposes.
  • Industrial production methods are not well-established due to its specialized use in research.
  • Chemical Reactions Analysis

    Scientific Research Applications

  • Comparison with Similar Compounds

    • AAF-CMK is unique due to its specific inhibition of TPPII.
    • Similar compounds include other protease inhibitors, but none precisely match its mechanism of action.

    Properties

    CAS No.

    184901-82-4

    Molecular Formula

    C18H23ClF3N3O5

    Molecular Weight

    453.8 g/mol

    IUPAC Name

    (2S)-2-amino-N-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]propanoyl]propanamide;2,2,2-trifluoroacetic acid

    InChI

    InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)20-16(23)11(2)19-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13,19H,8-9,18H2,1-2H3,(H,20,22,23);(H,6,7)/t10-,11-,13-;/m0./s1

    InChI Key

    BBKRCKQWYZACFI-SQRKDXEHSA-N

    SMILES

    CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O

    Isomeric SMILES

    C[C@@H](C(=O)NC(=O)[C@H](C)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O

    Canonical SMILES

    CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O

    Appearance

    Assay:≥95%A crystalline solid

    Synonyms

    N-Ala-Ala-Phe-CMK; Tripeptidyl Peptidase Inhibitor II

    Origin of Product

    United States

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